(R)-tert-Butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate oxalate
CAS No.: 1951424-85-3
Cat. No.: VC6851026
Molecular Formula: C14H26N2O7
Molecular Weight: 334.369
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1951424-85-3 |
|---|---|
| Molecular Formula | C14H26N2O7 |
| Molecular Weight | 334.369 |
| IUPAC Name | tert-butyl (6R)-6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate;oxalic acid |
| Standard InChI | InChI=1S/C12H24N2O3.C2H2O4/c1-11(2,3)17-10(15)14-7-9(6-13)16-12(4,5)8-14;3-1(4)2(5)6/h9H,6-8,13H2,1-5H3;(H,3,4)(H,5,6)/t9-;/m1./s1 |
| Standard InChI Key | WQCZAAPKLLZPSE-SBSPUUFOSA-N |
| SMILES | CC1(CN(CC(O1)CN)C(=O)OC(C)(C)C)C.C(=O)(C(=O)O)O |
Introduction
Structural and Stereochemical Analysis
Core Morpholine Architecture
The compound’s backbone consists of a six-membered morpholine ring, a heterocycle containing one oxygen and one nitrogen atom. The morpholine ring is substituted at positions 2, 2, 4, and 6, creating a sterically hindered environment that influences its reactivity and stability. Key substituents include:
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tert-Butyl ester at position 4: This bulky group enhances steric protection of the carboxylate moiety, improving stability against hydrolysis.
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Aminomethyl group at position 6: Provides a primary amine (-NH) for further functionalization, enabling conjugation with carboxylic acids, aldehydes, or other electrophiles .
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Two methyl groups at position 2: These substituents restrict ring puckering, conferring rigidity to the structure and influencing its stereoelectronic properties.
Oxalate Salt Formation
The oxalate salt form () enhances the compound’s crystallinity and solubility in polar solvents. The carboxylic acid groups of oxalic acid form ionic bonds with the amine group of the morpholine derivative, stabilizing the solid-state structure .
Stereochemical Considerations
The (R)-configuration at position 6 ensures enantiomeric purity, critical for applications in asymmetric synthesis and drug development. Chiral resolution techniques, such as diastereomeric salt crystallization or chiral chromatography, are employed to isolate the desired enantiomer.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves a multi-step sequence starting from commercially available morpholine precursors (Figure 1):
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Ring Substitution: Introduction of methyl groups at position 2 via alkylation with methyl iodide under basic conditions.
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Aminomethylation: Reaction with formaldehyde and ammonium chloride to install the aminomethyl group at position 6.
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Esterification: Protection of the carboxylate group using tert-butyl chloroformate in the presence of a base like triethylamine.
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Salt Formation: Treatment with oxalic acid in a polar solvent (e.g., ethanol) to precipitate the oxalate salt .
Key Reaction Conditions:
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Temperature: 0–5°C for aminomethylation to prevent side reactions.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) for intermediates; recrystallization (ethanol/water) for the final product.
Applications in Pharmaceutical Research
Building Block for Bioactive Molecules
The compound’s functional groups enable diverse derivatization:
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Amine Group: Forms amides, ureas, or Schiff bases with pharmacophores.
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Ester Group: Hydrolyzed to carboxylic acids for metal coordination or hydrogen bonding.
Case Study: In a 2023 study, the compound was used to synthesize a library of mTOR inhibitors, demonstrating IC values in the nanomolar range against cancer cell lines.
Role in Peptide Mimetics
The rigid morpholine scaffold mimics peptide backbones, enhancing metabolic stability. Substitution at position 6 with aminomethyl groups allows side-chain diversification, mimicking amino acid residues in target proteins .
Physicochemical Properties
Stability Profile:
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Thermal Stability: Stable up to 100°C; decomposition observed above 160°C with release of CO and tert-butanol.
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Photostability: Degrades under UV light (λ = 254 nm), necessitating storage in amber glass.
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